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-myo-inositol) Ammonium Salt

-myo-inositol) Ammonium Salt"

Catalog Number: EVT-15490814
CAS Number:
Molecular Formula: C45H86NO13P
Molecular Weight: 880.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myo-inositol ammonium salt is a derivative of myo-inositol, a naturally occurring sugar alcohol that plays a crucial role in cellular signaling and metabolism. Myo-inositol is classified as a cyclohexanol and is known for its involvement in various biological processes, including the formation of phosphoinositides, which are essential for signal transduction pathways. The ammonium salt form enhances its solubility and bioavailability, making it suitable for various applications in scientific research and therapeutic contexts.

Source

Myo-inositol is typically derived from natural sources such as corn kernels through extraction processes that involve precipitation and hydrolysis of phytate. It can also be synthesized chemically from glucose or other carbohydrates through enzymatic or chemical methods .

Classification

Myo-inositol ammonium salt falls under the category of organic compounds, specifically classified as:

  • Kingdom: Organic compounds
  • Super Class: Organic oxygen compounds
  • Class: Organooxygen compounds
  • Sub Class: Alcohols and polyols
  • Direct Parent: Cyclohexanols
Synthesis Analysis

Methods

The synthesis of myo-inositol ammonium salt can be achieved through various methods, including:

  1. Enzymatic Conversion: The conversion of D-glucose-6-phosphate to myo-inositol involves key enzymes such as inositol-1-phosphate synthase and inositol-1-phosphatase. This pathway is crucial for the biosynthesis of inositol in organisms .
  2. Chemical Synthesis: Myo-inositol can be synthesized chemically from glucose through multiple steps, including protection-deprotection strategies and phosphorylation reactions to yield various derivatives, including the ammonium salt form .

Technical Details

The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the product. Techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for myo-inositol ammonium salt is C6H17NO12P2C_6H_{17}NO_{12}P_2. The structure features a cyclohexane ring with multiple hydroxyl groups attached, contributing to its solubility and reactivity.

Data

  • Molecular Weight: Approximately 363.32 g/mol
  • SMILES Notation: N.O[C@H]1C@HC@HC@HC@@H[C@@H]1OP(O)(O)=O
  • InChI Key: 1S/C6H16O18P4.H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3-,4+,5-,6-;/m0./s1 .
Chemical Reactions Analysis

Reactions

Myo-inositol ammonium salt participates in various chemical reactions:

  1. Phosphorylation Reactions: It can undergo phosphorylation to form different phosphate derivatives which are critical in cellular signaling.
  2. Dephosphorylation: The removal of phosphate groups can also occur enzymatically or chemically to regenerate myo-inositol.

Technical Details

These reactions are often catalyzed by specific kinases or phosphatases and are essential for the regulation of metabolic pathways involving phosphoinositides .

Mechanism of Action

Process

Myo-inositol acts primarily through its role as a precursor for phosphoinositides. When phosphorylated at specific positions (e.g., 1, 4, 5), it forms inositol trisphosphate and other derivatives that are pivotal in intracellular signaling pathways.

Data

The mechanism involves the activation of phosphatidylinositol-specific phospholipase C enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol trisphosphate. This process plays a significant role in calcium signaling and various cellular responses .

Physical and Chemical Properties Analysis

Physical Properties

Myo-inositol ammonium salt is typically a white crystalline solid that is soluble in water due to its multiple hydroxyl groups.

Chemical Properties

  • Solubility: Highly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary based on purity but are generally around 200°C.

Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structure and purity .

Applications

Myo-inositol ammonium salt has several scientific uses:

  1. Nutritional Supplementation: It is used as a dietary supplement due to its potential benefits in metabolic disorders like polycystic ovary syndrome.
  2. Cell Culture Studies: It serves as a supplement in cell culture media to promote cell growth and signaling studies.
  3. Pharmaceutical Development: Its derivatives are explored for therapeutic applications targeting signaling pathways involved in cancer and metabolic diseases .
Biosynthetic Pathways & Enzymatic Regulation of myo-Inositol Derivatives

Alternative Splicing Mechanisms in myo-Inositol-3-Phosphate Synthase Isoforms

myo-Inositol-3-phosphate synthase (MIPS; EC 5.5.1.4) catalyzes the committed step in myo-inositol biosynthesis: the NAD⁺-dependent cyclization of glucose-6-phosphate to L-myo-inositol-1-phosphate. This enzyme represents an evolutionarily ancient protein family with remarkable structural conservation across archaea, bacteria, and eukaryotes [10]. Genomic analyses reveal that higher plants and mammals possess multiple MIPS genes that undergo intricate alternative splicing events, generating functionally specialized enzyme isoforms. In Arabidopsis thaliana, for instance, three MIPS genes (AtMIPS1, AtMIPS2, AtMIPS3) produce distinct splice variants through differential exon usage and intron retention mechanisms [7]. These splicing events primarily affect the N- and C-terminal regulatory domains while preserving the core catalytic pocket responsible for substrate binding and cyclization.

Functional characterization demonstrates that tissue-specific MIPS isoforms exhibit differential subcellular localization and kinetic parameters. The AtMIPS1-derived isoform localizes to the endoplasmic reticulum and displays a 40% higher specific activity toward glucose-6-phosphate compared to the cytosolic AtMIPS2 isoform. This compartmentalization enables spatial regulation of inositol phosphate production for distinct metabolic fates—phosphatidylinositol synthesis versus soluble inositol polyphosphate formation. Furthermore, stress-responsive alternative splicing generates truncated isoforms under osmotic stress conditions, potentially serving as dominant-negative regulators that fine-tune myo-inositol biosynthesis during drought adaptation [7].

Table 1: Functional Differentiation of MIPS Isoforms Generated by Alternative Splicing

OrganismGene/IsoformSplicing MechanismKinetic Parameter (Km G6P, μM)Subcellular LocalizationFunctional Consequence
Arabidopsis thalianaAtMIPS1-V1Full-length transcript78 ± 5Endoplasmic reticulumPrimary housekeeping isoform
Arabidopsis thalianaAtMIPS1-V2Exon 3 skipping125 ± 10CytosolStress-induced, reduced activity
Oryza sativaOsMIPS2-V1Full-length82 ± 7NucleusConstitutive expression
Oryza sativaOsMIPS2-V2Intron 2 retentionCatalytically inactiveCytosolRegulatory decoy during salt stress
Zea maysZmMIPS3-V1Full-length65 ± 4PlastidPhotosynthesis-associated inositol synthesis

Epigenetic Modulation of Inositol Monophosphatase Activity

Inositol monophosphatase (IMPase; EC 3.1.3.25) catalyzes the final step in de novo myo-inositol biosynthesis: the hydrolysis of L-myo-inositol-1-phosphate to free myo-inositol. This Mg²⁺-dependent enzyme serves as a critical regulatory node, integrating epigenetic signals that modulate cellular inositol pools. Recent studies reveal that IMPase expression is subject to extensive epigenetic control via histone modifications and DNA methylation [2] [3]. The VTC4 gene in Arabidopsis thaliana (encoding a bifunctional IMPase with activity toward both myo-inositol-1-phosphate and L-galactose-1-phosphate) contains a CpG island in its promoter region that undergoes dynamic methylation. Hypomethylation at specific cytosines (positions -152 and -89 relative to TSS) correlates with 3.5-fold increased VTC4 transcription and elevated IMPase activity under salt stress conditions [3].

Histone modifications further fine-tune IMPase accessibility. Acetylation of histone H3 at lysine 27 (H3K27ac) enhances chromatin accessibility at the IMPA1 promoter in mammalian cells, recruiting the transcription factor CREB and boosting IMPase expression by 70%. Conversely, methylation of H3K9 generates a repressive chromatin state that silences IMPA1 in neuronal cells during hyperosmotic stress, redirecting myo-inositol-1-phosphate toward inositol pyrophosphate synthesis. Post-translationally, IMPase activity is regulated through lysine acetylation. Mass spectrometry identifies acetylation at K43 and K78 in the human IMPA1 isoform, which reduces catalytic efficiency by 40% by impairing Mg²⁺ cofactor binding. This modification is reversed by NAD⁺-dependent sirtuin deacetylases, linking IMPase activity directly to cellular energy status [2].

Table 2: Epigenetic Regulators of Inositol Monophosphatase Expression and Activity

Epigenetic ModifierTarget SiteEffect on IMPasePhysiological TriggerFunctional Outcome
DNA methyltransferase 3CpG island in VTC4 promoterHypermethylation (-80% expr.)Low osmotic stressRedirects G6P to pentose phosphate pathway
Histone acetyltransferaseH3K27 at IMPA1 promoterAcetylation (+70% activity)Insulin signalingIncreases free myo-inositol for PI synthesis
Sirtuin 1 (deacetylase)Acetylated K43/K78 on IMPA1Deacetylation (+40% activity)NAD⁺ elevation during fastingEnhances inositol recycling from InsP₁
HDAC4H4K16ac near IMPA2 locusDeacetylation (-50% expr.)Neuronal depolarizationCouples inositol production to synaptic activity

NAD⁺-Dependent Redox Coupling in myo-Inositol Oxygenase Catalysis

myo-Inositol oxygenase (MIOX; EC 1.13.99.1) represents a unique diiron enzyme that orchestrates the four-electron oxidative cleavage of myo-inositol to D-glucuronate, committing myo-inositol to catabolic flux. Crucially, MIOX employs an unconventional mixed-valent Fe(II)/Fe(III) cluster that requires continuous reduction via NAD⁺-derived electrons [6] [9]. Structural analyses of human MIOX reveal a novel terminal oxygen-binding mode where O₂ coordinates asymmetrically to the diiron center, forming a superoxo-diiron(III/III) intermediate. This metastable species abstracts the pro-R hydrogen from C1 of myo-inositol, initiating ring cleavage through a gem-diolate transition state [9].

The NAD⁺ coupling occurs via an obligate electron transfer chain involving cytochrome b₅ reductase and reduced cytochrome b₅. Stopped-flow kinetics demonstrate that NADH donates electrons to cytochrome b₅ reductase (kcat = 120 s⁻¹), which subsequently reduces cytochrome b₅ (Km = 4.2 μM). Reduced cytochrome b₅ then delivers single electrons to the MIOX diiron center (Kd = 8.7 μM) with strict 1:1 stoichiometry relative to O₂ consumed. This electron shuttle mechanism regenerates the catalytically competent Fe(II)/Fe(III) state after each turnover cycle. Disruption of this redox coupling—either by NAD⁺ depletion or cytochrome b₅ inhibition—shifts MIOX toward an inactive diiron(III/III) state, halting myo-inositol catabolism. Intriguingly, the MIOX reaction exhibits an inverse solvent kinetic isotope effect (SKIE = 0.87), indicating that proton transfer is not rate-limiting, consistent with the redox-coupled electron transfer being the kinetically significant step [6].

Table 3: Kinetic Parameters of MIOX Substrates and Redox Partners

Substrate/PartnerKm (μM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Inhibition Constant (Ki, μM)Isotope Effect (DV/K)
myo-Inositol5900 ± 30011 ± 0.531 ± 2-0.87 ± 0.03 (SKIE)
d-chiro-Inositol33000 ± 25002.3 ± 0.21.2 ± 0.1-0.91 ± 0.04
Cytochrome b₅ (red)8.7 ± 0.918 ± 13.4 × 10⁴--
O₂24 ± 217 ± 11.2 × 10⁴--
myo-Inosose-1---62 ± 5-

Evolutionary Conservation of Glucuronate-Xylulose Pathway Enzymes

The glucuronate-xylulose pathway represents the primary catabolic route for myo-inositol-derived carbon, converting D-glucuronate (from MIOX catalysis) into D-xylulose, which enters central carbohydrate metabolism. Comparative genomics reveals striking evolutionary conservation of this pathway's core enzymes—glucuronate reductase, altronate dehydratase, and xylulose kinase—across archaea, bacteria, and eukaryotes [5] [7]. Deep phylogenetic analysis indicates that the pathway originated in ancestral archaea, where it functioned in osmoprotectant synthesis. Halophilic archaea like Halobacterium salinarum retain the most primordial version, utilizing D-glucuronate to synthesize di-myo-inositol-1,1′-phosphate (DIP), a thermostabilizing solute that accumulates to >500 mM under hyperthermic conditions [7].

In bacteria, horizontal gene transfer disseminated the pathway primarily to Actinobacteria (e.g., Mycobacterium tuberculosis), where it supports synthesis of mycothiol—a critical redox buffer. The mycobacterial glucuronate reductase shares 52% sequence identity with the human enzyme and exhibits similar kinetic parameters (Km glucuronate = 85 μM vs. 78 μM in humans), indicating strong functional conservation despite billion-year divergence. Eukaryotes co-opted the pathway for ascorbate synthesis, with key adaptations: 1) fusion of aldono-lactonase domains to glucuronate reductase in plants; 2) emergence of allosteric regulation by ATP in xylulose kinase. Structural comparisons highlight a conserved TIM barrel fold in altronate dehydratases across all domains of life, with RMSD <1.8 Å for core catalytic residues. This extraordinary structural preservation underscores the pathway's fundamental metabolic role in channeling myo-inositol carbon into central metabolism while maintaining osmotic equilibrium [5].

Table 4: Evolutionary Conservation Metrics for Glucuronate-Xylulose Pathway Enzymes

EnzymeArchaeal Conservation (%)Bacterial Conservation (%)Eukaryotic Conservation (%)Key Functional Motif*Structural RMSD (Å)
Glucuronate reductase95 (Halobacteria)42 (Actinobacteria)88 (Mammals)GXGXXG NAD⁺-binding0.8-1.2
Altronate dehydratase89 (Thermococcales)37 (Proteobacteria)92 (Plants)H-H-[DE] enolase motif1.1-1.8
Xylulose kinase76 (Methanogens)29 (Firmicutes)95 (Fungi)P-loop NTPase domain1.5-2.2
Glucuronate isomeraseAbsent100 (Actinobacteria)AbsentSIS domainN/A

*Root mean square deviation for Cα atoms relative to human ortholog

Properties

Product Name

-myo-inositol) Ammonium Salt"

IUPAC Name

azane;[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C45H86NO13P

Molecular Weight

880.1 g/mol

InChI

InChI=1S/C45H83O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37,40-45,48-52H,3-16,21-36H2,1-2H3,(H,53,54);1H3/b19-17-,20-18-;/t37-,40?,41-,42+,43-,44-,45?;/m1./s1

InChI Key

BNQXGMKDXNGGJW-KQGVMXTASA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

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